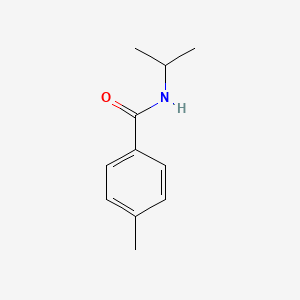

N-Isopropyl-4-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(2)12-11(13)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFFXNFXLRVMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341910 | |

| Record name | Benzamide, 4-methyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2144-17-4 | |

| Record name | 4-Methyl-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2144-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methyl-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Isopropyl-4-methylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2144-17-4

IUPAC Name: 4-methyl-N-propan-2-ylbenzamide[1]

Molecular Formula: C₁₁H₁₅NO[2][3][4]

Molecular Weight: 177.24 g/mol [1][2][4]

Abstract

N-Isopropyl-4-methylbenzamide is a chemical compound that serves as a key intermediate in the synthesis of various organic molecules, most notably the antineoplastic drug procarbazine.[1] This technical guide provides a detailed overview of its physicochemical properties, a comprehensive experimental protocol for its synthesis, and an exploration of its potential, though not yet fully elucidated, biological significance based on the activities of structurally related N-alkylbenzamides. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [2][3][4] |

| Molecular Weight | 177.24 g/mol | [1][2][4] |

| CAS Number | 2144-17-4 | [1][2][3] |

| IUPAC Name | 4-methyl-N-propan-2-ylbenzamide | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C | [2] |

| InChIKey | LFFFXNFXLRVMDX-UHFFFAOYSA-N | [2] |

| Melting Point | 133 °C | [3] |

| Boiling Point | 313.2 ± 21.0 °C (Predicted) | [3] |

| Density | 0.987 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.95 ± 0.46 (Predicted) | [2][3] |

| LogP | 2.52410 (Predicted) | [3] |

| Topological Polar Surface Area | 29.1 Ų | [1][3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectral data is not provided here, the expected spectroscopic characteristics are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the methine and methyl protons of the isopropyl group, the methyl protons attached to the benzene (B151609) ring, and the amide proton. |

| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the amide, the carbons of the aromatic ring, and the aliphatic carbons of the isopropyl and methyl groups. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands. Key signals include the N-H stretching vibration of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending (Amide II band). Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns for benzamides would involve cleavage of the amide bond, leading to the formation of fragments such as the 4-methylbenzoyl cation and the isopropylaminyl radical. |

Experimental Protocols

The synthesis of this compound is typically achieved through the amidation of a 4-methylbenzoyl derivative with isopropylamine (B41738). A common and effective method involves the use of 4-methylbenzoyl chloride.

Synthesis of this compound from 4-Methylbenzoyl Chloride

Materials:

-

4-Methylbenzoyl chloride

-

Isopropylamine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isopropylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath to 0°C.

-

Addition of Acyl Chloride: Slowly add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Potential Biological Activity and Signaling Pathways

Disclaimer: There are no direct studies on the specific biological activity of this compound in publicly available scientific literature. The following information is an analysis of potential biological activities based on the known activities of structurally similar molecules.

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds.[5] N-alkyl and N-benzylbenzamide derivatives have shown diverse pharmacological effects, including antimicrobial and anticancer activities.[5][6]

One of the well-documented mechanisms of action for certain N-substituted benzamides is the inhibition of tubulin polymerization.[7][8] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. The inhibition of tubulin polymerization disrupts the cell cycle and can lead to apoptosis in rapidly dividing cells, such as cancer cells.

Conclusion

This compound (CAS 2144-17-4) is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While its direct biological activities are yet to be extensively studied, its structural similarity to other pharmacologically active benzamides suggests potential for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound, offering a comprehensive overview of its properties and a practical framework for its synthesis and potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 97% CAS#: 2144-17-4 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-Isopropyl-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-Isopropyl-4-methylbenzamide, a substituted benzamide (B126) derivative. This document compiles available data from computational predictions and extrapolations from structurally similar compounds to serve as a foundational resource for its application in research and development. Detailed experimental protocols for its synthesis and the determination of its key properties are also presented.

Core Physicochemical Properties

This compound is a solid, crystalline compound. Its core chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, many of the following values are predicted based on its chemical structure.

Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| CAS Number | 2144-17-4 | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Melting Point | 133 °C | [3] |

| Boiling Point | 313.2 ± 21.0 °C (Predicted) | [3] |

| Density | 0.987 ± 0.06 g/cm³ (Predicted) | [3] |

Solubility and Partitioning Characteristics

| Property | Value | Details and Solvents | Source |

| Solubility | Low in water. Soluble in various organic solvents. | Expected to be poorly soluble in aqueous solutions due to its aromatic rings and alkyl groups. Good starting solvents for stock solutions include Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), Acetone, and Ethanol. | [4][5] |

| logP (Octanol-Water Partition Coefficient) | 2.52 (Predicted) | This value indicates good lipophilicity and suggests reasonable membrane permeability. | [3] |

| pKa (Acid Dissociation Constant) | 14.95 ± 0.46 (Predicted) | The amide proton is generally not acidic under physiological conditions. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below. These protocols are based on standard and widely published methods for amide synthesis and characterization.

Synthesis of this compound

A common and effective method for synthesizing N-substituted benzamides is through the acylation of an amine with an acyl chloride.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Methylbenzoyl chloride

-

Isopropylamine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) or pyridine (B92270) (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM.

-

In a separate flask, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the 4-methylbenzoyl chloride solution to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.[6][7]

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a rate of 10-20 °C/minute initially, then slow to 1-2 °C/minute as the melting point is approached.[7]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).[6][7]

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed.[8][9]

Procedure:

-

Place approximately 10-20 mg of this compound into separate test tubes.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each test tube.

-

Vigorously shake or vortex each tube for 30-60 seconds.[9]

-

Visually inspect for the dissolution of the solid. If the solid completely disappears, it is considered soluble. If it remains, it is insoluble.

Determination of pKa

The pKa can be determined by potentiometric titration.[10]

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent mixture, such as a methanol-water binary mixture.[10]

-

Slowly titrate the solution with a standardized solution of sodium hydroxide (B78521) (NaOH) while continuously monitoring the pH using a calibrated pH meter.[10]

-

Record the pH at regular intervals of titrant addition.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa can be calculated from the inflection point of the titration curve.[10]

Potential Biological Activity and Signaling Pathway

While there is no direct experimental evidence for the biological activity of this compound, its structural similarity to other N-benzylbenzamide derivatives suggests it may act as an inhibitor of tubulin polymerization.[4] This class of compounds is of interest for its potential anticancer applications.[4]

Hypothesized Signaling Pathway: Tubulin Polymerization Inhibition

Many N-benzylbenzamide derivatives are known to bind to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics.[4] This leads to an arrest of the cell cycle and can induce apoptosis.[4]

Caption: Hypothesized inhibition of tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules and can be used to assess the inhibitory potential of this compound.[11][12]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Guanosine-5'-triphosphate (GTP)

-

Glycerol

-

This compound dissolved in DMSO

-

Vehicle control (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin reaction mix on ice with a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.[11][13]

-

Add various concentrations of this compound, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.

-

To initiate polymerization, add the tubulin reaction mix to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37 °C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[12][13]

-

Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.

This technical guide provides a summary of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. The hypothesized biological activity as a tubulin polymerization inhibitor offers a direction for future research into its potential therapeutic applications.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound, 97% CAS#: 2144-17-4 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. enamine.net [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

N-Isopropyl-4-methylbenzamide molecular structure and formula

An In-depth Technical Guide to N-Isopropyl-4-methylbenzamide

This technical guide provides a comprehensive overview of the molecular structure, formula, and properties of this compound, a compound of interest to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a chemical compound with a benzamide (B126) core structure. It features an isopropyl group attached to the nitrogen atom of the amide and a methyl group at the para-position (position 4) of the benzene (B151609) ring.[1]

The IUPAC name for this compound is 4-methyl-N-propan-2-ylbenzamide.[2][3] Its chemical structure can be represented by the canonical SMILES string: CC1=CC=C(C=C1)C(=O)NC(C)C.[2][4]

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Identifier | Value |

| Molecular Formula | C11H15NO[4][5] |

| Molecular Weight | 177.24 g/mol [5][6] |

| CAS Number | 2144-17-4[4][5] |

| Predicted Physicochemical Property | Value |

| Melting Point | 133 °C[3][5] |

| Boiling Point | 313.2 ± 21.0 °C[2][3] |

| Density | 0.987 ± 0.06 g/cm³[2][3] |

| Water Solubility | Low[1] |

| Organic Solvent Solubility | Soluble[1] |

| pKa | 14.95 ± 0.46[2][4] |

| LogP | 2.52410[2] |

Spectroscopic Data

While specific spectra are not provided in the search results, the expected spectroscopic characteristics can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Expected signals would include those for the aliphatic protons of the isopropyl and methyl groups, aromatic protons, and the amide proton.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for N-H stretching, aromatic and aliphatic C-H stretching, and a strong absorption for the C=O (amide) stretching.

-

Mass Spectrometry : The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 178.12, with the molecular ion [M]⁺ at m/z 177.12.[1] Common fragmentation would involve cleavage of the amide bond.[1]

Synthesis Protocol

A common and effective method for the synthesis of this compound is through the coupling of 4-methylbenzoic acid and isopropylamine (B41738). This is typically a two-step process.

Step 1: Synthesis of 4-methylbenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylbenzoic acid in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents), to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-methylbenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve isopropylamine in an anhydrous aprotic solvent like DCM in a separate flask and cool the solution to 0 °C in an ice bath.

-

Slowly add the crude 4-methylbenzoyl chloride from Step 1 dropwise to the cooled amine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction can be quenched by adding water. The organic layer is then separated, washed with dilute acid and base, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. While specific biological activities of this compound are not extensively documented, its structural motifs suggest potential for interactions with various biological targets. Structurally related compounds have been investigated for their potential as antimicrobial and anticancer agents. The lipophilic nature of the isopropyl and methyl groups may enhance its ability to penetrate cell membranes.

Informational Workflow

The following diagram illustrates the logical flow of information for the characterization and potential application of this compound.

References

Predicted Spectral Data for N-Isopropyl-4-methylbenzamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectral data for the compound N-Isopropyl-4-methylbenzamide, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are computationally predicted and serve as a reference for the identification and characterization of the compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | Doublet | 2H | Ar-H |

| 7.20 | Doublet | 2H | Ar-H |

| 5.85 | Broad Singlet | 1H | N-H |

| 4.25 | Septet | 1H | CH(CH₃)₂ |

| 2.35 | Singlet | 3H | Ar-CH₃ |

| 1.25 | Doublet | 6H | CH(CH₃)₂ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 167.5 | C=O |

| 142.0 | Ar-C |

| 131.5 | Ar-C |

| 129.0 | Ar-CH |

| 127.0 | Ar-CH |

| 42.0 | CH(CH₃)₂ |

| 22.5 | CH(CH₃)₂ |

| 21.5 | Ar-CH₃ |

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3250 | Strong, Broad | N-H Stretch |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2970 - 2850 | Medium | Aliphatic C-H Stretch |

| 1640 - 1630 | Strong | C=O Stretch (Amide I) |

| 1550 - 1540 | Strong | N-H Bend (Amide II) |

| 1600, 1475 | Medium to Weak | Aromatic C=C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 162 | Medium | [M - CH₃]⁺ |

| 134 | High | [M - C₃H₇]⁺ |

| 119 | Very High | [C₈H₇O]⁺ (4-methylbenzoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

Data Processing:

-

Perform a background scan of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using the spectroscopic techniques described above.

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to N-Isopropyl-4-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropyl-4-methylbenzamide, detailing its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, this guide explores the potential biological activities and mechanisms of action of this compound, drawing upon existing research on structurally related benzamide (B126) derivatives.

Chemical Identity and Synonyms

IUPAC Name: 4-methyl-N-propan-2-ylbenzamide[1][2]

This compound is a chemical compound belonging to the class of N-substituted benzamides. Its structure features a central benzamide core with a methyl group at the para-position (position 4) of the phenyl ring and an isopropyl group attached to the amide nitrogen.

Synonyms: A variety of synonyms are used to identify this compound in chemical literature and databases. These include:

-

N-Isopropyl-p-toluamide

-

N-Isopropil-4-MetilbenzaMida

-

Benzamide, 4-methyl-N-(1-methylethyl)-[3]

-

p-Toluamide, N-isopropyl-[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 2144-17-4 | [3][4] |

| Molecular Formula | C₁₁H₁₅NO | [3][4] |

| Molecular Weight | 177.24 g/mol | [2][4] |

| Melting Point | 133 °C | |

| Boiling Point (Predicted) | 313.2 ± 21.0 °C | |

| Density (Predicted) | 0.987 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.95 ± 0.46 | [3] |

| LogP (Predicted) | 2.52410 | |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C | [2][3] |

| InChIKey | LFFFXNFXLRVMDX-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of N-Isopropyl-4-methylbenzamide: An In-depth Technical Guide

Disclaimer: N-Isopropyl-4-methylbenzamide is a novel chemical entity. As of the writing of this document, there is no publicly available experimental data detailing its biological activity. The information presented herein is a projection based on the known activities of structurally similar N-benzylbenzamide and 4-isopropylbenzamide derivatives. The proposed mechanisms of action, experimental protocols, and signaling pathways are therefore theoretical and intended to guide future research.

Executive Summary

This compound is a synthetic molecule belonging to the N-benzylbenzamide class of compounds. Its structural features, including a substituted benzamide (B126) core, suggest potential interactions with various biological targets. Analysis of structurally related compounds indicates that this compound may exhibit a range of biological activities, with the most promising being anticancer and antimicrobial effects.[1] This guide outlines the hypothesized biological activities, proposes detailed experimental protocols for their investigation, and presents potential mechanisms of action through signaling pathway diagrams.

Hypothesized Biological Activities

Based on structure-activity relationships derived from analogous compounds, several potential biological activities for this compound are proposed. The core benzamide scaffold is a privileged structure in medicinal chemistry, known to be a component in a wide array of biologically active compounds.[1]

-

Anticancer Activity: Many N-benzylbenzamide derivatives have demonstrated potent antitumor activities, primarily through the inhibition of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[2] Additionally, derivatives of 4-methylbenzamide (B193301) have been investigated as potential inhibitors of protein kinases, which are critical targets in cancer therapy.[1]

-

Antimicrobial Activity: Benzamide derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] The lipophilic nature of the isopropyl and methyl groups in this compound may enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.[1]

-

Enzyme Inhibition:

-

Soluble Epoxide Hydrolase (sEH) Inhibition: Structurally related compounds are known to inhibit sEH, an enzyme involved in inflammation and blood pressure regulation.[3]

-

Butyrylcholinesterase (BChE) Inhibition: This is a secondary hypothesis based on the activities of similar scaffolds.[4]

-

Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides act as HDAC inhibitors, which are targets in cancer therapy due to their role in epigenetic regulation.[5]

-

-

Receptor and Ion Channel Modulation: Benzamide derivatives have been shown to act as ligands for various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, and to modulate the activity of ion channels.[5]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activities of compounds structurally related to this compound. This data serves as a basis for inferring potential activity and for guiding experimental design.

Table 1: Anticancer Activity of Structurally Similar Benzamide Derivatives

| Compound | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 20b (N-benzylbenzamide derivative) | Tubulin Polymerization Inhibition | MCF-7 (Breast Cancer) | 0.8 µM | [1] |

| 4-Methylbenzamide-Purine Derivative | Protein Kinase Inhibition | A549 (Lung Cancer) | 5.2 µM | [1] |

| Niclosamide Analog (Sulfamoylbenzamide) | STAT3 Signaling Inhibition | MDA-MB-231 (Breast Cancer) | 1.5 µM |[1] |

Table 2: Antimicrobial Activity of Structurally Similar Benzamide Derivatives

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Substituted Benzamide A | Staphylococcus aureus | 16 µg/mL | [1] |

| Substituted Benzamide B | Escherichia coli | 32 µg/mL | [1] |

| Substituted Benzamide C | Candida albicans | 8 µg/mL |[1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential anticancer and antimicrobial activities of this compound.

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.

-

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1]

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound dissolved in DMSO

-

Standardized bacterial or fungal inoculums (e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (medium with solvent)

-

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth.

-

This assay determines if a compound inhibits the polymerization of tubulin, a key mechanism for many anticancer agents.[3]

-

Reagents and Materials:

-

Porcine brain tubulin (>99% pure)

-

GTP (Guanosine triphosphate)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

This compound dissolved in DMSO

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO)

-

Microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a solution of tubulin (e.g., 2 mg/mL) in polymerization buffer and keep it on ice.

-

Add serial dilutions of this compound or controls to the wells of a 96-well plate.

-

Add the tubulin solution to the wells and incubate at 37°C to initiate polymerization.

-

Monitor the change in absorbance at 340 nm over time.

-

Calculate the rate of tubulin polymerization from the slope of the absorbance curve and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[3]

-

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound.

The diagrams below illustrate potential mechanisms of action for this compound based on the activities of its structural analogs.

Tubulin Polymerization Inhibition Pathway

Many N-benzylbenzamide derivatives are known to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis.[2]

Generalized Enzyme Inhibition Pathway

This diagram shows a general mechanism where a benzamide derivative acts as an enzyme inhibitor, a common mode of action for this class of compounds.[5]

Conclusion and Future Directions

While there is no direct experimental evidence for the biological activity of this compound, the analysis of structurally related compounds strongly suggests its potential as an anticancer and/or antimicrobial agent.[1] The quantitative data from analogous benzamide derivatives provides a compelling rationale for the synthesis and biological evaluation of this novel compound.[1] The experimental protocols outlined in this guide offer a clear roadmap for future research to elucidate its specific biological activities and therapeutic potential. Further investigation into its precise mechanism of action will be crucial to understanding its potential role in drug development. Future work should focus on a comprehensive screening campaign followed by structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this promising new scaffold.

References

Potential Therapeutic Targets of N-Isopropyl-4-methylbenzamide: A Technical Guide

Disclaimer: The compound N-Isopropyl-4-methylbenzamide is a novel chemical entity. As of this writing, there is no publicly available data on its biological activity or mechanism of action. This document presents a series of hypotheses regarding its potential therapeutic targets based on the known activities of structurally related compounds, particularly those belonging to the N-benzylbenzamide and broader benzamide (B126) classes. The proposed mechanisms, experimental protocols, and signaling pathways are theoretical and require experimental validation.

Introduction

This compound is a synthetic molecule featuring a 4-isopropylphenyl group linked via an amide bond to a 4-methylbenzyl moiety. Its structure belongs to the N-substituted benzamide class, a scaffold prevalent in a wide array of pharmacologically active compounds.[1] The presence of these structural motifs allows for the formulation of testable hypotheses about its potential biological activities. This guide explores the most probable therapeutic targets based on structure-activity relationships derived from analogous compounds and provides detailed hypothetical protocols to facilitate future research.

Primary Hypothesized Target: Tubulin Polymerization

The most prominent hypothesis, based on its N-benzylbenzamide core, is that the compound acts as a tubulin polymerization inhibitor.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target in cancer therapy.[3] Compounds that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase and induce apoptosis.[4] Many N-benzylbenzamide derivatives exert their potent anticancer effects by binding to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1][3]

Quantitative Data from Analogous Tubulin Inhibitors

The following table summarizes the antiproliferative activity and tubulin polymerization inhibition data for structurally related N-benzylbenzamide derivatives. This data provides a benchmark for the potential potency of this compound.

| Compound | R1 (N-benzyl ring) | R2 (Benzamide ring) | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HeLa IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |

| 20a | H | H | 45 ± 3.1 | 52 ± 4.5 | 38 ± 2.9 | 61 ± 5.2 | >40 |

| 20b | 3-OCH₃ | H | 15 ± 1.2 | 12 ± 0.9 | 18 ± 1.5 | 27 ± 2.1 | 2.1 ± 0.1 |

| 20c | 4-OCH₃ | H | 35 ± 2.8 | 41 ± 3.3 | 31 ± 2.5 | 49 ± 4.1 | 15.3 ± 1.2 |

| 13n (MY-1388) | 3-F, 4-OCH₃ | 3,4,5-(OCH₃)₃ | 8 ± 0.7 | 11 ± 0.9 | 10 ± 0.8 | - | 0.62 ± 0.05 |

| (Data sourced from studies on N-benzylbenzamide derivatives[1][5][6]) |

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Hypothesized inhibition of tubulin polymerization and downstream effects.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Objective: To determine if this compound inhibits the polymerization of purified tubulin in vitro.[4]

Principle: The assembly of tubulin heterodimers into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.[4][7]

Reagents and Materials:

-

Lyophilized porcine or bovine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., Nocodazole, Colchicine)

-

Vehicle control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

Low-volume 96-well UV-transparent microplates

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL. Keep on ice and use within one hour.

-

Prepare serial dilutions of the test compound and controls in G-PEM buffer. The final DMSO concentration in the assay should not exceed 1%.

-

In a pre-chilled 96-well plate on ice, add the test compound dilutions, controls, or vehicle to the appropriate wells.

-

Add the cold tubulin solution to all wells to initiate the reaction. The final volume should be around 70-100 µL.

-

Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[7]

-

Data Analysis: Plot absorbance vs. time to generate polymerization curves. Calculate the inhibition percentage by comparing the maximum velocity (Vmax) of polymerization in the presence of the test compound to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Secondary Hypothesized Targets

Histone Deacetylase (HDAC) Inhibition

The benzamide scaffold is a known zinc-binding group present in several classes of histone deacetylase (HDAC) inhibitors.[8][9][10] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Their inhibition can reactivate tumor suppressor genes, making them valuable anticancer targets.[2]

Quantitative Data from Analogous Benzamide HDAC Inhibitors

| Compound | Target HDAC | IC₅₀ (nM) | Notes |

| MS-275 (Entinostat) | HDAC1 | 160 | 2'-amino benzamide derivative |

| Compound 16 | HDAC3 | 30 | 2-methylthiobenzamide, >300-fold selective |

| Compound 13 | HDAC3 | 41 | 2-methylamino benzamide |

| AES-350 (51) | HDAC3 | 6.57 | 4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide |

| AES-350 (51) | HDAC6 | 5.8 | Class I/IIb Selective |

| (Data sourced from studies on benzamide-based HDAC inhibitors[8][9][10][11]) |

Signaling Pathway: Generalized Enzyme Inhibition

Caption: Generalized pathway for enzyme inhibition by a benzamide derivative.

Experimental Protocol: In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

Objective: To quantify the inhibitory activity of this compound against specific HDAC isoforms.

Principle: The assay measures the deacetylation of a fluorogenic acetylated lysine (B10760008) substrate by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to HDAC activity and inversely proportional to inhibition.[2][12][13]

Reagents and Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, 3, 6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl)

-

Developer solution (containing Trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

-

Test compound and controls dissolved in DMSO

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader (Ex: 360 nm, Em: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer.

-

In the microplate, add the assay buffer, followed by the test compound dilutions or controls.

-

Add the diluted recombinant HDAC enzyme to all wells (except "no enzyme" background controls) and pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the enzymatic reaction and develop the signal by adding the Developer solution to each well.

-

Incubate at room temperature for 15-20 minutes, protected from light.[14]

-

Measure fluorescence at Ex/Em wavelengths of ~360/460 nm.

-

Data Analysis: Subtract background fluorescence. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. Inhibiting sEH can raise endogenous EET levels, offering a potential therapeutic strategy for hypertension, inflammation, and pain.[15][16] Amide and urea-based structures are common motifs in potent sEH inhibitors.

Quantitative Data from Analogous Amide-Based sEH Inhibitors

| Compound | Scaffold | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |

| t-TUCB | Adamantyl Urea | 0.4 | - |

| t-AUCB (8) | Adamantyl Urea | 1.3 | - |

| Compound A1 | Piperidine Amide | 2.2 | 0.53 |

| Compound 16 | Benzoic Acid | 4-7 | - |

| (Data sourced from studies on sEH inhibitors[16][17][18]) |

Experimental Protocol: sEH Inhibition Assay (Fluorometric)

Objective: To assess the inhibitory activity of this compound against the sEH enzyme.

Principle: The assay uses a non-fluorescent epoxide substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Hydrolysis of the epoxide by sEH leads to the release of a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.[19][20]

Reagents and Materials:

-

Recombinant human sEH

-

sEH substrate (PHOME)

-

sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Test compound and positive control (e.g., AUDA, t-TUCB) dissolved in DMSO

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (Ex: 330 nm, Em: 465 nm)

Procedure:

-

Prepare serial dilutions of the test compound and controls in assay buffer.

-

In the microplate, add the diluted sEH enzyme to all wells.

-

Add the test compound dilutions or controls and pre-incubate for 5-15 minutes at room temperature.

-

Initiate the reaction by adding the sEH substrate (PHOME) to all wells.

-

Immediately place the plate in the reader (set to 25°C or 37°C) and begin kinetic measurement of fluorescence at Ex/Em wavelengths of ~330/465 nm every minute for 30 minutes.[20][21]

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Other Potential Therapeutic Targets

The versatile benzamide scaffold is also a known ligand for various G-protein coupled receptors (GPCRs) and has been associated with antimicrobial properties.

Receptor Binding (Dopamine & Serotonin)

Benzamide derivatives can act as ligands for dopamine (B1211576) (particularly D₂) and serotonin (B10506) (5-HT) receptors, making them relevant for neurological and psychiatric disorders.[22][23]

Quantitative Data from Analogous Benzamide Receptor Ligands

| Compound | Target Receptor | Binding Affinity Kᵢ (nM) |

| (S)-28 | 5-HT₃ | 0.19 |

| Benzamide Analog 1 | D₂ | 1.1 |

| Benzamide Analog 9 | D₂ | 42 |

| Sigma-1 Agonist 2 | Sigma-1 | 0.6 |

| (Data sourced from various studies on benzamide receptor ligands[24][25][26][27]) |

Antimicrobial & General Anticancer Activity Screening

The lipophilic nature of the isopropyl and methyl groups on this compound may enhance its ability to penetrate microbial cell membranes or cancer cells, suggesting potential for broad antimicrobial or cytotoxic effects.[4] Initial screening is essential to test these possibilities.

Experimental Protocol: Broth Microdilution Assay (Antimicrobial)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacteria.

Principle: The test compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of bacteria is added, and the plate is incubated. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[28][29]

Reagents and Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Growth medium (e.g., Mueller-Hinton Broth)

-

Test compound and positive control (standard antibiotic)

-

Sterile 96-well microtiter plates

Procedure:

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[30]

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it further in broth.

-

Inoculate wells 1-11 with 5-10 µL of the standardized bacterial suspension.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Experimental Protocol: MTT Assay (Anticancer Cell Viability)

Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

Principle: The MTT assay is a colorimetric method where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan, quantified by absorbance, is proportional to the number of viable cells.[31][32][33]

Reagents and Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Test compound and vehicle control (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat cells with serial dilutions of the test compound for 24-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals. Shake for 15 minutes.[31]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC₅₀ value from the resulting dose-response curve.

General Experimental Workflow

The following diagram outlines a logical workflow for the initial biological evaluation of a novel compound like this compound.

Caption: A general experimental workflow for biological activity evaluation.

Conclusion

While there is no direct experimental evidence for the biological activity of this compound, analysis of its structural components strongly suggests several potential therapeutic targets. The N-benzylbenzamide core points toward tubulin polymerization inhibition as a primary mechanism for potential anticancer activity. Furthermore, the general benzamide scaffold is associated with the inhibition of key enzymes like HDACs and sEH, as well as modulation of CNS receptors. The experimental protocols and comparative data outlined in this guide provide a robust framework for future research to synthesize and evaluate this novel compound, elucidate its specific biological activities, and determine its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. agilent.com [agilent.com]

- 22. 5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Characterization of (125)I-IABN, a novel azabicyclononane benzamide selective for D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ki Summary [bdb99.ucsd.edu]

- 27. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. benchchem.com [benchchem.com]

- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 33. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of N-Isopropyl-4-methylbenzamide Analogs

Disclaimer: Direct experimental studies on the biological activity and structure-activity relationship (SAR) of N-Isopropyl-4-methylbenzamide and its immediate analogs are not extensively available in public scientific literature. This guide provides a comprehensive analysis based on the known biological activities and SAR of structurally similar molecules, primarily N-benzylbenzamide and other benzamide (B126) derivatives. The information presented, including potential biological targets, SAR inferences, and signaling pathways, is for research and informational purposes and should be considered hypothetical until direct experimental validation is performed.

Introduction

N-substituted benzamides are a prominent class of compounds in medicinal chemistry, recognized for a diverse range of biological activities.[1] The this compound scaffold, while not extensively studied itself, belongs to this versatile family. By examining the SAR of analogous compounds, we can infer the potential for its derivatives to act on various biological targets. This guide will focus on two of the most well-documented activities of structurally related benzamides: antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and inhibition of tubulin polymerization.

The general structure of these analogs can be divided into three key regions for SAR analysis, a concept well-established for TRPV1 antagonists: the A-region (the substituted phenyl ring of the benzamide), the B-region (the central amide core), and the C-region (the N-alkyl/benzyl group). Understanding how modifications in these regions affect activity in analogous series can guide the design of novel this compound derivatives with desired therapeutic properties.

Inferred Structure-Activity Relationship as TRPV1 Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical target in pain and inflammation research. N-benzylbenzamide analogs have been investigated as TRPV1 antagonists, providing a basis for inferring the SAR of this compound derivatives.

A-Region (Benzoyl Moiety)

Modifications to the phenyl ring of the benzamide have a significant impact on potency. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamides, a 3-fluoro substitution on the phenyl ring was shown to confer high binding affinity and potent antagonism for both rat and human TRPV1.

B-Region (Amide Core)

The central amide or propanamide core is crucial for activity. Stereochemistry in this region can be critical, with the (S)-configuration often demonstrating higher potency and selectivity.

C-Region (N-Alkyl/Benzyl Group)

Substitutions on the N-benzyl group influence hydrophobic interactions within the TRPV1 binding pocket. In a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, analogs with a 4-(trifluoromethyl)benzyl C-region showed potent antagonism. The nature of the N-substituent is a key determinant of activity.

Quantitative Data for N-Benzylbenzamide Analogs as TRPV1 Antagonists

The following table summarizes quantitative data for representative N-benzylbenzamide analogs and related structures from various studies.

| Compound ID | A-Region Modification | B-Region | C-Region (N-substituent) | Target | Assay | Activity (Ki or IC50) | Reference |

| Compound 72 | 2-[4-(methylsulfonylamino)phenyl] | propionamide | N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl) | rTRPV1 | Binding Affinity | Ki = 4.12 nM | [2] |

| rTRPV1 | Functional Antagonism | Ki = 0.58 nM | [2] | ||||

| Compound 73 | 2-[4-(methylsulfonylamino)phenyl] | propionamide | N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl) | rTRPV1 | Binding Affinity | Ki = 1.83 nM | [2] |

| rTRPV1 | Functional Antagonism | Ki = 5.2 nM | [2] | ||||

| AMG 517 | Varied | Varied | Varied | TRPV1 | - | - | [3] |

| CX-3 | Flavonoid | - | - | TRPV1 | Functional Antagonism | Equivalent to BCTC | [4] |

Inferred Structure-Activity Relationship as Tubulin Polymerization Inhibitors

Certain N-benzylbenzamide derivatives act as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer agents.[5][6] These compounds typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7]

Quantitative Data for N-Benzylbenzamide Analogs as Anticancer Agents

The antiproliferative activity of several N-benzylbenzamide derivatives has been evaluated against various human cancer cell lines.

| Compound ID | R1 (Benzamide substitution) | R2 (N-benzyl substitution) | A549 IC50 (nM) | HCT116 IC50 (nM) | MCF-7 IC50 (nM) | HeLa IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| 20a | H | H | 45 ± 3.1 | 52 ± 4.5 | 38 ± 2.9 | 61 ± 5.2 | >40 | [5] |

| 20b | 3-OCH3 | H | 15 ± 1.2 | 12 ± 0.9 | 18 ± 1.5 | 27 ± 2.1 | 2.1 ± 0.1 | [5][6] |

| 20c | 4-OCH3 | H | 35 ± 2.8 | 41 ± 3.3 | 31 ± 2.5 | 49 ± 4.1 | 15.3 ± 1.2 | [5] |

| 13n (MY-1388) | Varied | Varied | 8 - 48 (across 15 cell lines) | - | - | - | - | [8] |

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are summaries of key experimental protocols used in the evaluation of analogous benzamide derivatives.

Calcium Influx Assay for TRPV1 Antagonist Activity

This assay determines the ability of a compound to inhibit TRPV1 activation by an agonist like capsaicin.

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the TRPV1 channel are commonly used.

-

Procedure:

-

Cells are plated in 96-well or 384-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The antagonist compound at various concentrations is added to the cells and incubated for a specific period.

-

A TRPV1 agonist (e.g., capsaicin) is then added to stimulate the channel.

-

The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules and the inhibitory effect of test compounds.[9]

-

Principle: The polymerization of purified tubulin is tracked by an increase in fluorescence of a reporter that binds to polymerized microtubules.[9]

-

Procedure:

-

A tubulin reaction mix is prepared on ice, containing purified tubulin, GTP, glycerol, and a fluorescent reporter.[9]

-

Test compounds at various concentrations, along with positive (e.g., Nocodazole) and vehicle controls, are added to a pre-warmed 96-well plate.[9]

-

The ice-cold tubulin reaction mix is added to each well to initiate polymerization.[9]

-

The plate is immediately placed in a pre-warmed microplate reader, and fluorescence intensity is measured over time at 37°C.

-

The rate and extent of polymerization are analyzed to determine the IC50 value of the inhibitor.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[10]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.[10][11]

-

Procedure:

-

Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).[12]

-

MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan formation.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]

-

The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.[11]

-

The percentage of cell viability is calculated relative to the vehicle control to determine the IC50 value.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Inferred signaling pathway for TRPV1 antagonism by benzamide analogs.

Caption: Signaling pathway of tubulin polymerization inhibition by N-benzylbenzamide analogs.

Experimental Workflows

Caption: General experimental workflow for in vitro screening of benzamide analogs.

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. html.rhhz.net [html.rhhz.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. texaschildrens.org [texaschildrens.org]

In Silico Modeling of N-Isopropyl-4-methylbenzamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Isopropyl-4-methylbenzamide is a synthetic molecule belonging to the versatile benzamide (B126) class of compounds, which is a known scaffold in a wide array of pharmacologically active agents.[1][2] While direct experimental data on this compound is limited, in silico modeling provides a powerful avenue to predict its potential biological interactions and guide further research. This technical guide synthesizes the current understanding of related benzamide derivatives to build a predictive framework for the in silico analysis of this compound. We present hypothetical interaction models, detail the necessary computational methodologies, and provide a roadmap for its investigation as a potential therapeutic agent.

Introduction to this compound

This compound, with the IUPAC name 4-methyl-N-propan-2-ylbenzamide, is characterized by a 4-methylbenzoyl group linked to an isopropylamine (B41738) moiety via an amide bond.[3] Its structure combines a hydrophobic isopropyl group with a planar aromatic benzamide core, features that are critical for interactions with biological targets.[4] The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[5][6]

Based on the activities of structurally related compounds, several potential mechanisms of action for this compound can be hypothesized. These include enzyme inhibition (such as histone deacetylases or kinases), receptor binding (like dopamine (B1211576) or serotonin (B10506) receptors), and ion channel modulation.[2]

Potential Biological Targets and Signaling Pathways

Based on structural analogy to other studied benzamides, several potential biological targets and signaling pathways can be postulated for this compound.

-

Tubulin Polymerization Inhibition: A significant class of N-benzylbenzamide derivatives function as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis, a mechanism relevant for anticancer activity.[6][7]

-

Enzyme Inhibition:

-

Histone Deacetylases (HDACs): The benzamide moiety is a key feature in some HDAC inhibitors, which are crucial in the epigenetic regulation of gene expression and are targets in cancer therapy.[2][6]

-

Glucokinase Activation: Benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes.[8]

-

Butyrylcholinesterase (BChE) Inhibition: This is another potential mechanism based on the activities of similar compounds.[7]

-

-

Receptor and Ion Channel Modulation:

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A hypothetical in silico study of a similar compound, 4-isopropyl-N-(4-methylbenzyl)benzamide, suggests it could be a promising candidate for targeting the TRPV1 channel, a known target for analgesics.[1]

-

Growth Factor Receptor Pathway X (GFRX): In a hypothetical model, N-substituted benzamides could act as inhibitors of upstream kinases in growth factor signaling pathways, preventing phosphorylation cascades that lead to cellular proliferation.[5]

-

Visualizing Potential Pathways

The following diagrams illustrate some of the hypothesized signaling pathways and a general workflow for in silico analysis.

Quantitative Data from Structurally Related Benzamides

While quantitative data for this compound is not publicly available, the following tables summarize in silico and in vitro data for structurally related benzamide derivatives to provide a comparative context for potential efficacy.

Table 1: Comparative Docking Scores and Binding Affinities of Benzamide Derivatives

| Compound/Analog | Target | Docking Score (kcal/mol) | Binding Affinity (Ki, nM) | Reference Activity |

| 4-isopropyl-N-(4-methylbenzyl)benzamide (Hypothetical) | TRPV1 | -8.2 | ~50 (Predicted) | Capsaicin Antagonist |

| CID 867491 (N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide) | PfDHODH | -4.82 | - | Antimalarial Candidate |

| Compound 15b (a benzamide derivative) | Glucokinase | -11.17 (SP) | - | Glucokinase Activator |

Data for 4-isopropyl-N-(4-methylbenzyl)benzamide is hypothetical and for comparative purposes only.[1]

Table 2: Biological Activity of a Hypothetical N-Substituted Benzamide

| Compound | Target Pathway | IC50 (µM) | Cell Line |

| 4-isopropyl-N-(4-methylbenzyl)benzamide | GFRX Pathway | 0.5 | Cancer Cell Line A |

| Reference Compound | GFRX Pathway | 5.2 | Cancer Cell Line A |

This data is from a hypothetical discovery and characterization of a novel chemical entity and is for illustrative purposes.[5]

In Silico Modeling: Experimental Protocols

The following protocols outline a generalized approach for the in silico modeling of this compound interactions, based on common practices in computational drug discovery.[1][8]

Ligand Preparation

-

2D to 3D Conversion: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energetically minimized using a suitable force field, such as MMFF94, to obtain a low-energy conformation. This can be performed using software like LigPrep in the Schrödinger suite.[1][8]

Protein Preparation

-

Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the human TRPV1 structure (PDB ID: 5IRZ) could be used for docking studies.[1]

-

Protein Refinement: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. This ensures the protein is in a chemically correct state for docking.

Molecular Docking

-